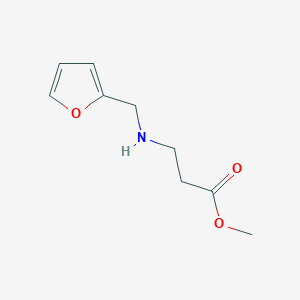

Methyl 3-((furan-2-ylmethyl)amino)propanoate

Description

Table 1: Key Structural Comparisons

Key Observations :

- Furan Ring Stability : The furan-2-ylmethyl group enhances electron-richness, influencing reactivity in nucleophilic substitutions.

- Ester vs. Amine Dominance : The methyl ester group increases hydrophobicity compared to carboxylic acid derivatives.

- Amino Group Flexibility : The secondary amine allows for hydrogen bonding, distinguishing it from tertiary amines like N-(2-Furoyl)glycine methyl ester.

Properties

IUPAC Name |

methyl 3-(furan-2-ylmethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h2-3,6,10H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFIQQVFTVFWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618509 | |

| Record name | Methyl N-[(furan-2-yl)methyl]-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4063-31-4 | |

| Record name | Methyl N-[(furan-2-yl)methyl]-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((furan-2-ylmethyl)amino)propanoate typically involves the reaction of furan-2-carbaldehyde with methyl 3-aminopropanoate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Furan-2-carbaldehyde+Methyl 3-aminopropanoate→Methyl 3-((furan-2-ylmethyl)amino)propanoate

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are critical factors in scaling up the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethylamines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Methyl 3-((furan-2-ylmethyl)amino)propanoate has been investigated for its antimicrobial activity. Studies have shown that this compound exhibits significant inhibitory effects against several bacterial and fungal strains. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis and death.

Anticancer Potential

Research is ongoing to evaluate the anticancer properties of this compound. Preliminary findings suggest that it may inhibit the growth of cancer cells through specific interactions with molecular targets involved in cell proliferation and apoptosis.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the synthesis of more complex organic molecules, particularly heterocyclic compounds that are essential in pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis typically involves the reaction of furan-2-carbaldehyde with methyl 3-aminopropanoate under controlled conditions, often using catalysts to enhance yield and purity.

Material Science

In material science, this compound is explored for its potential in developing novel materials with unique properties. Its derivatives have been investigated for applications in conductive polymers and sensors, leveraging the electronic properties of the furan ring.

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent | Disruption of cell membranes; inhibition of cancer cell growth |

| Organic Synthesis | Building block for heterocyclic compounds | Used in pharmaceutical synthesis; versatile intermediate |

| Material Science | Development of conductive materials | Potential applications in sensors and polymers |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth rates, particularly against Gram-positive bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Synthesis of Derivatives

Another research focused on synthesizing derivatives of this compound to assess their biological activities. Several derivatives demonstrated enhanced potency against cancer cell lines compared to the parent compound, suggesting that structural modifications can lead to improved pharmacological profiles.

Mechanism of Action

The mechanism of action of Methyl 3-((furan-2-ylmethyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heterocyclic Variations

- Furan vs. Thiazole Derivatives: Thiazole-containing amino acids, such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid, replace the furan ring with a thiazole heterocycle. Thiazoles are known for their antimycobacterial activity due to their ability to mimic peptide bonds and enhance lipophilicity . In contrast, the furan ring in Methyl 3-((furan-2-ylmethyl)amino)propanoate may favor antioxidant properties owing to its electron-donating nature .

- Sulfur vs. Nitrogen Linkages: Ethyl 3-[(furan-2-ylmethyl)sulfanyl]propanoate (CAS 94278-27-0) replaces the amino group with a thioether.

Aromatic and Functional Group Modifications

- Trifluoromethylphenyl Substituents: 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (CAS 773125-91-0) introduces a trifluoromethylphenyl group on the furan ring. The electron-withdrawing CF₃ group enhances metabolic resistance and may modulate receptor binding compared to the simpler furfurylmethylamine substituent .

- Pyridine and Ethynyl Modifications: Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-ethynylphenyl)propanoate incorporates an ethynylphenyl group, enabling click chemistry applications. The ethynyl moiety’s linear geometry contrasts with the planar furan ring, affecting molecular packing and solubility .

Physical Properties

*Theoretical values based on structural analysis.

Biological Activity

Methyl 3-((furan-2-ylmethyl)amino)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring attached to an amino group and a propanoate ester. This structure is significant as it influences the compound's reactivity and interactions with biological targets. The presence of the furan ring imparts unique electronic properties that can enhance its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group are crucial for binding to these targets, potentially inhibiting or modulating their activity. This interaction is essential for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported to be lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Activity

This compound has also been studied for its anticancer effects. Various studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as Jurkat and A-431 cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and inhibition of cancer cell proliferation. For instance, one study reported that certain analogues exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 3-((thiophen-2-ylmethyl)amino)propanoate | Thiophene derivative | Moderate antimicrobial activity |

| Methyl 3-((pyridin-2-ylmethyl)amino)propanoate | Pyridine derivative | Enhanced anticancer properties |

| Methyl 3-((benzyl)amino)propanoate | Benzene derivative | Limited biological activity |

This compound stands out due to its potent biological activities linked to the furan moiety, which enhances its reactivity and interaction with biological systems.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various derivatives revealed that those containing the furan ring showed significant antibacterial activity against multi-drug resistant strains, with MIC values ranging from 46.9 μg/mL to 93.7 μg/mL .

- Anticancer Evaluation : In vitro tests on Jurkat cells demonstrated that this compound led to a marked increase in apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, providing insights into its binding affinity and potential efficacy in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-((furan-2-ylmethyl)amino)propanoate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves a two-step process: (1) condensation of furan-2-ylmethylamine with methyl acrylate or its derivatives, and (2) reduction or stabilization of intermediates. For example, analogous syntheses employ Schiff base formation using aldehydes (e.g., 4-methyl-2-arylthiazole-5-carbaldehyde) followed by NaBH₄ reduction in acetonitrile to yield stable intermediates . Key intermediates include imine derivatives (e.g., (S)-methyl 3-(4-(((4-methyl-2-phenylthiazol-5-yl)methylene)amino)phenyl)propanoate), which are reduced to secondary amines. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

- Methodological Answer :

- ¹H NMR : Focus on the methyl ester peak (δ ~3.6–3.8 ppm), furan protons (δ ~6.3–7.4 ppm), and NH signals (δ ~1.5–2.5 ppm, broad).

- ¹³C NMR : Identify the ester carbonyl (δ ~170–175 ppm), furan carbons (δ ~110–150 ppm), and propanoate backbone carbons.

- FT-IR : Look for ester C=O stretches (~1740 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS for purity assessment and molecular ion confirmation. Reference spectral databases (e.g., PubChem) for validation .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption. Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to H303+H313+H333 safety codes for handling amines and esters .

Advanced Research Questions

Q. How can researchers optimize the condensation and reduction steps in the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Condensation : Use anhydrous solvents (e.g., THF or DCM) and catalytic acetic acid to accelerate imine formation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Reduction : Replace NaBH₄ with selective reducing agents like NaBH₃CN in methanol to minimize over-reduction. Optimize stoichiometry (1.2–1.5 equivalents) and reaction time (2–4 hrs) .

- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%).

Q. What strategies are employed to investigate the biological activity of this compound, particularly in enzyme inhibition or receptor binding studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). Measure IC₅₀ values at varying inhibitor concentrations (1 nM–100 µM).

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with ³H-labeled antagonists. Calculate Ki values using Cheng-Prusoff equation.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., acetylcholinesterase). Validate with MD simulations (GROMACS) .

Q. How can contradictory data regarding the reactivity of this compound in different solvent systems be systematically addressed?

- Methodological Answer :

- Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and non-polar (toluene) solvents. Monitor reaction kinetics via in-situ FT-IR or HPLC.

- Controlled Experiments : Isolate variables (e.g., temperature, pH) using design-of-experiments (DoE) frameworks. For example, a 2³ factorial design can assess solvent polarity, temperature (25–60°C), and catalyst presence.

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O for proton exchange studies) or trapping intermediates with TEMPO to identify reactive pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.